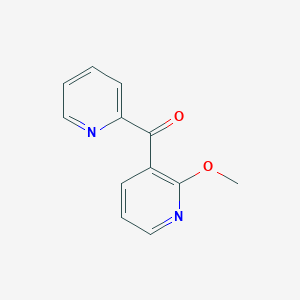
2-Methoxy-3-picolinoylpyridine
Übersicht
Beschreibung
2-Methoxy-3-picolinoylpyridine (2MPP) is an organic compound derived from picolinic acid, a naturally occurring organic compound found in many plants. 2MPP is used in a variety of scientific research applications, including in the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for investigating the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities and DNA Interactions
One study investigated the antimicrobial activities, DNA interactions, spectroscopic characterizations, and DFT calculations for pyridine-2-carboxylic acid (picolinic acid) and its derivatives. These compounds, including 4-methoxy-pyridine-2-carboxylic acid, were found to be very active against both Gram-positive and Gram-negative bacteria. The DNA interactions of these compounds were analyzed through molecular docking simulations, highlighting their potential in antimicrobial research and DNA-related studies (Ö. Tamer et al., 2018).
Catalytic Applications
In the realm of catalysis, a study on Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters showed that carboxylic acids can serve as traceless activators, leading to the formation of substituted pyridines. This research exemplifies the utility of pyridine derivatives in catalytic reactions, potentially including the synthesis of complex molecules and pharmaceuticals (J. Neely & T. Rovis, 2014).
Synthetic Methodology
Another study described the synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides as a method for the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. This showcases the application of pyridine derivatives in synthetic chemistry, particularly for the construction of complex pyridine-based frameworks (J. Epsztajn et al., 1989).
Biodegradation Studies
The biodegradation of picolinic acid by Rhodococcus sp. PA18 was investigated, revealing the potential of certain bacteria to utilize pyridine derivatives as a carbon source. This study highlights the environmental relevance of pyridine derivatives and their potential role in bioremediation processes (Yanting Zhang et al., 2019).
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-9(5-4-8-14-12)11(15)10-6-2-3-7-13-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIZLYHTSHDMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642164 | |
| Record name | (2-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-picolinoylpyridine | |
CAS RN |
898786-01-1 | |
| Record name | (2-Methoxy-3-pyridinyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




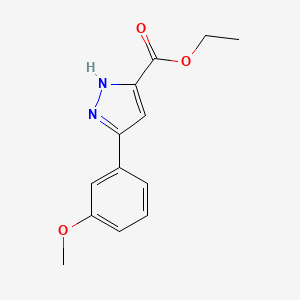



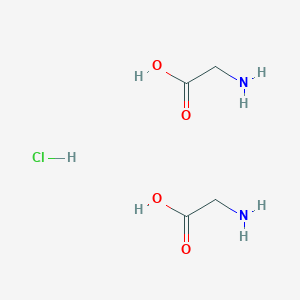

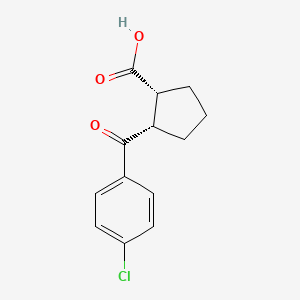
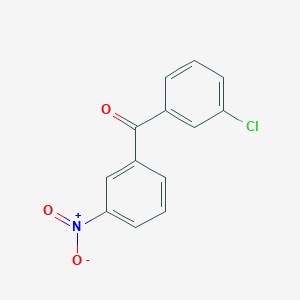


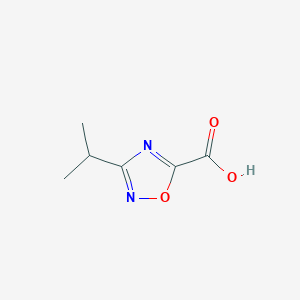
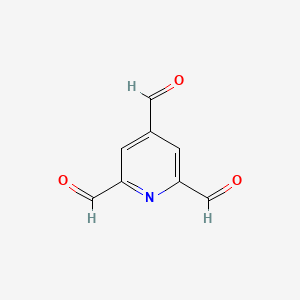
![sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B1613759.png)